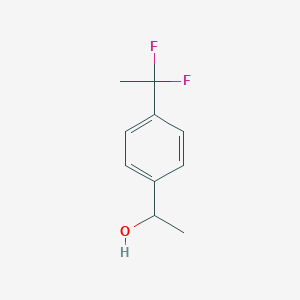

1-(4-(1,1-Difluoroethyl)phenyl)ethanol

Beschreibung

Significance of Fluorinated Organic Molecules in Contemporary Chemical Research

The strategic placement of fluorine can lead to enhanced metabolic stability, improved bioavailability, and increased binding affinity to target proteins. tandfonline.comnih.gov This is because the carbon-fluorine bond is very strong, making it resistant to metabolic degradation. numberanalytics.com Furthermore, fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, which can optimize a molecule's interaction with biological targets. nih.gov These unique properties have led to a situation where a significant percentage of modern pharmaceuticals contain fluorine. omicsonline.org The development of new methods for synthesizing fluorinated motifs is a major focus for medicinal chemists. researchgate.net

| Property of Fluorine | Impact on Organic Molecules |

| High Electronegativity | Alters electronic properties, influences pKa of nearby groups. numberanalytics.com |

| Small Atomic Radius | Can replace hydrogen without significant steric hindrance. tandfonline.com |

| Strong Carbon-Fluorine Bond | Increases metabolic stability and molecular half-life. numberanalytics.comresearchgate.net |

| Lipophilicity Modulation | Can enhance membrane permeability and bioavailability. numberanalytics.comnih.gov |

Academic Rationale for Investigating Arylethanol Scaffolds Bearing Difluoroethyl Moieties

The arylethanol scaffold, specifically the 1-phenylethanol (B42297) structure, is a crucial building block in the synthesis of a wide range of biologically active compounds. researchgate.netwikipedia.org These structures are precursors to molecules with potential applications as neuroprotective agents, antidepressants, and antidiabetics. researchgate.netnih.gov As they are chiral alcohols, the specific stereochemistry (R or S configuration) is often critical for their biological activity.

The academic rationale for investigating these arylethanol scaffolds bearing difluoroethyl groups stems from the desire to combine the advantageous structural features of the arylethanol core with the beneficial properties imparted by fluorine. The difluoroethyl group (–CHF₂) is of particular interest as it can act as a bioisostere for other groups, such as a hydroxyl or thiol group, while offering different electronic properties and metabolic stability. The introduction of this geminal difluoro-group is a modern strategy in medicinal chemistry to fine-tune the properties of a lead compound. Therefore, synthesizing and studying molecules like 1-(4-(1,1-Difluoroethyl)phenyl)ethanol allows researchers to explore how this specific fluorinated substituent influences the parent arylethanol's biological and physicochemical characteristics.

Current Research Gaps and Challenges in the Chemistry of 1-(4-(1,1-Difluoroethyl)phenyl)ethanol

The primary challenges in the chemistry of this compound are synthetic in nature. Key difficulties include:

Introduction of the Difluoroethyl Group: Developing efficient and high-yielding methods to install the 1,1-difluoroethyl moiety onto the phenyl ring is a non-trivial synthetic challenge.

Asymmetric Synthesis: The ethanol (B145695) portion of the molecule contains a chiral center. A major challenge is the development of stereoselective methods to produce either the (R) or (S) enantiomer in high purity. Asymmetric reduction of the corresponding ketone, 4'-(1,1-difluoroethyl)acetophenone, is a logical but potentially complex route that requires careful selection of chiral catalysts or reagents to achieve high enantiomeric excess.

Characterization: Full characterization of the molecule's physical, chemical, and spectroscopic properties is currently lacking in the public domain.

Overview of Research Objectives and Methodological Approaches for 1-(4-(1,1-Difluoroethyl)phenyl)ethanol

Given the existing research gaps, the study of 1-(4-(1,1-Difluoroethyl)phenyl)ethanol would be guided by a clear set of objectives.

Research Objectives:

Develop an Efficient Synthetic Pathway: The primary goal is to establish a reliable and scalable synthesis for both the racemic mixture and the individual enantiomers of 1-(4-(1,1-Difluoroethyl)phenyl)ethanol.

Full Spectroscopic and Physicochemical Characterization: Once synthesized, the compound must be thoroughly characterized using techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Exploration of Chemical Reactivity: Investigating the reactivity of the hydroxyl group and its potential for further functionalization to create a library of derivatives for further study.

Preliminary Biological Screening: Evaluating the compound and its derivatives for potential biological activity, guided by the known applications of other functionalized arylethanols.

Methodological Approaches: A common and effective methodological approach to synthesize chiral alcohols like the target compound is the asymmetric reduction of a prochiral ketone.

Synthesis of Precursor: The synthesis would likely begin with the preparation of the precursor ketone, 4'-(1,1-difluoroethyl)acetophenone.

Asymmetric Reduction: This ketone would then be subjected to asymmetric reduction. Several established methods could be employed, including:

Catalytic Hydrogenation: Using chiral metal catalysts (e.g., Ruthenium or Rhodium-based) with chiral ligands to facilitate the stereoselective addition of hydrogen across the carbonyl group. chemicalbook.com

Biocatalysis: Employing enzymes, such as ketoreductases from recombinant microorganisms, which can offer very high enantioselectivity under mild reaction conditions. nih.gov

Chiral Reducing Agents: Using stoichiometric chiral hydride reagents, such as those derived from boranes, to achieve stereoselective reduction.

The successful application of these methodologies would provide access to this novel compound, enabling a deeper investigation into its properties and potential applications.

Eigenschaften

IUPAC Name |

1-[4-(1,1-difluoroethyl)phenyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O/c1-7(13)8-3-5-9(6-4-8)10(2,11)12/h3-7,13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXYRGLOXGCDBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(C)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 1,1 Difluoroethyl Phenyl Ethanol

Retrosynthetic Analysis and Strategic Disconnections for 1-(4-(1,1-Difluoroethyl)phenyl)ethanol

Retrosynthetic analysis of 1-(4-(1,1-difluoroethyl)phenyl)ethanol reveals two primary disconnection points around the chiral secondary alcohol. The most intuitive disconnection is at the C-C bond between the carbinol carbon and the methyl group. This leads back to the precursor aldehyde, 4-(1,1-difluoroethyl)benzaldehyde, and a methyl nucleophile, typically derived from a methyl Grignard or organolithium reagent.

A second common disconnection occurs at the C-H bond of the alcohol, which points to the reduction of a ketone precursor, 1-(4-(1,1-difluoroethyl)phenyl)ethanone. This ketone can be synthesized through various methods, including Friedel-Crafts acylation or by employing organometallic reagents.

A third, more complex disconnection involves breaking the C-C bond between the phenyl ring and the difluoroethyl group. This suggests a strategy where the difluoroethyl moiety is introduced onto a pre-functionalized phenyl ring.

Classical Synthetic Routes to 1-(4-(1,1-Difluoroethyl)phenyl)ethanol

Classical synthetic approaches provide reliable and scalable methods for the preparation of racemic 1-(4-(1,1-difluoroethyl)phenyl)ethanol.

The Grignard reaction is a fundamental method for forming carbon-carbon bonds. wisc.educerritos.edu In the context of synthesizing 1-(4-(1,1-difluoroethyl)phenyl)ethanol, this involves the reaction of a Grignard reagent with a suitable carbonyl compound. One common pathway is the addition of methylmagnesium bromide to 4-(1,1-difluoroethyl)benzaldehyde. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the quenching of the highly basic Grignard reagent. cerritos.edumissouri.edumissouri.edu The initial product is a magnesium alkoxide salt, which is then hydrolyzed in a subsequent acidic workup step to yield the final secondary alcohol. wisc.edumissouri.edu

Alternatively, the synthesis can proceed through the reaction of 4-(1,1-difluoroethyl)phenylmagnesium bromide with acetaldehyde (B116499). missouri.edu This route requires the initial formation of the Grignard reagent from 1-(1-bromo-1,1-difluoroethyl)benzene and magnesium metal.

Table 1: Grignard Reaction Parameters

| Reactants | Reagent | Solvent | Workup | Product |

|---|---|---|---|---|

| 4-(1,1-Difluoroethyl)benzaldehyde | Methylmagnesium Bromide | Diethyl Ether/THF | Acidic (e.g., aq. NH4Cl or dil. H2SO4) | 1-(4-(1,1-Difluoroethyl)phenyl)ethanol |

The reduction of the ketone precursor, 1-(4-(1,1-difluoroethyl)phenyl)ethanone, is a widely used and efficient method to produce 1-(4-(1,1-difluoroethyl)phenyl)ethanol. wikipedia.org This transformation can be achieved using various reducing agents.

Sodium borohydride (B1222165) (NaBH4) is a common and mild reducing agent suitable for this purpose. scielo.br The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature or below. rsc.org The hydride from NaBH4 attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate, which is then protonated by the solvent to give the alcohol.

Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent that can also be used. wikipedia.org However, due to its higher reactivity, it requires anhydrous conditions and is often used in aprotic solvents like THF or diethyl ether.

Table 2: Comparison of Reducing Agents for 1-(4-(1,1-difluoroethyl)phenyl)ethanone

| Reducing Agent | Solvent | Reaction Conditions | Key Features |

|---|---|---|---|

| Sodium Borohydride (NaBH4) | Methanol, Ethanol | Room Temperature | Mild, selective for aldehydes and ketones. scielo.br |

| Lithium Aluminum Hydride (LiAlH4) | THF, Diethyl Ether | Anhydrous, often cooled | Powerful, reduces a wider range of carbonyls. wikipedia.org |

This strategy involves the introduction of the 1,1-difluoroethyl group onto a phenyl-containing starting material as a key step. One approach begins with a suitable acetophenone (B1666503) derivative. For instance, 4'-hydroxyacetophenone (B195518) can be subjected to a difluoroethylation reaction. This is often followed by further functional group manipulations.

Another pathway involves the reaction of an organometallic reagent, such as an arylzinc pivalate, with a fluorinated olefin in the presence of a cobalt catalyst. acs.org This method allows for the construction of complex molecules with precise control over the introduction of the fluoroalkyl group.

Asymmetric Synthetic Strategies for Enantiopure 1-(4-(1,1-Difluoroethyl)phenyl)ethanol

The biological activity of chiral molecules often depends on their stereochemistry. Therefore, the development of asymmetric syntheses to obtain enantiomerically pure 1-(4-(1,1-difluoroethyl)phenyl)ethanol is of significant interest.

Asymmetric reduction of the prochiral ketone, 1-(4-(1,1-difluoroethyl)phenyl)ethanone, is a highly effective strategy for producing enantiomerically enriched 1-(4-(1,1-difluoroethyl)phenyl)ethanol. This is commonly achieved using a stoichiometric or catalytic amount of a chiral reducing agent or a combination of a simple reducing agent with a chiral catalyst.

For example, ionic liquids based on quinuclidinol have been used as catalysts for the reduction of acetophenone, a related ketone. mdpi.com These catalysts, in combination with a hydride source like sodium borohydride, can promote the formation of one enantiomer over the other. mdpi.com The reaction conditions, such as the choice of solvent and temperature, can be optimized to maximize the enantiomeric excess (ee) of the desired alcohol. mdpi.com

Table 3: Chiral Catalysts in Asymmetric Reduction

| Catalyst Type | Hydride Source | Substrate | Potential Product |

|---|

Biocatalytic Approaches for the Enantioselective Production of 1-(4-(1,1-Difluoroethyl)phenyl)ethanol

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, offering high selectivity under mild reaction conditions. nih.gov For the production of chiral 1-(4-(1,1-Difluoroethyl)phenyl)ethanol, two primary biocatalytic strategies are applicable: the asymmetric reduction of a prochiral ketone and the kinetic resolution of the racemic alcohol.

The most direct enzymatic route is the asymmetric reduction of the corresponding prochiral ketone, 1-(4-(1,1-difluoroethyl)phenyl)ethanone. This transformation can be achieved with high enantioselectivity using alcohol dehydrogenases (ADHs) or ketoreductases (KREDs). These enzymes, often employed within engineered whole-cell systems like Escherichia coli or yeast, utilize cofactors such as NAD(P)H to deliver a hydride to the carbonyl group in a stereochemically controlled manner. nih.gov Research on analogous structures, such as the reduction of 4-(trifluoromethyl)acetophenone, has demonstrated the feasibility of this approach, achieving high yields and excellent enantiomeric excess (ee). mdpi.com For instance, a bioprocess using recombinant E. coli cells was developed to produce (R)-1-[4-(trifluoromethyl)phenyl]ethanol with a 95.2% yield and over 99.9% ee. mdpi.com This success suggests that a similar system could be developed for 1-(4-(1,1-difluoroethyl)phenyl)ethanone by screening enzyme libraries to find a suitable biocatalyst.

Alternatively, enzymatic kinetic resolution (EKR) of racemic 1-(4-(1,1-Difluoroethyl)phenyl)ethanol can be employed. This method relies on the ability of enzymes, typically lipases, to selectively acylate one enantiomer of the alcohol at a much faster rate than the other. scielo.br In a typical EKR, the racemic alcohol is reacted with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase (B570770) like Candida antarctica Lipase B (CALB), commercially known as Novozyme 435. nih.gov This results in the formation of an enantioenriched ester from one enantiomer, leaving the other enantiomer as an unreacted, enantiopure alcohol. nih.gov The primary drawback of conventional kinetic resolution is a theoretical maximum yield of only 50% for a single enantiomer. scielo.br

Table 1: Examples of Biocatalytic Methods for Analogous Chiral Alcohols

| Method | Substrate | Biocatalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Reduction | 4-(Trifluoromethyl)acetophenone | Recombinant E. coli | (R)-1-[4-(Trifluoromethyl)phenyl]ethanol | 95.2% | >99.9% | mdpi.com |

| Kinetic Resolution | (RS)-1-Phenylethanol | Aspergillus oryzae Lipase (AOL) | (R)-1-Phenylethyl acetate | >46% (conversion) | >99% | nih.gov |

| Kinetic Resolution | (RS)-1-Phenylethanol | Novozyme 435 | (S)-1-Phenylethanol | ~50% | 100% | nih.gov |

| Dynamic Kinetic Resolution | (S)-1-Phenylethanol Racemization | Niobium phosphate (B84403) / CALB | (R)-1-Phenylethyl acetate | 92% (conversion) | 85% | scielo.br |

Chiral Auxiliary-Based Approaches for the Synthesis of Stereodefined 1-(4-(1,1-Difluoroethyl)phenyl)ethanol

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent chemical transformation in a diastereoselective manner. sigmaaldrich.com After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. This strategy provides a reliable method for controlling stereochemistry.

For the synthesis of stereodefined 1-(4-(1,1-Difluoroethyl)phenyl)ethanol, a chiral auxiliary could be attached to a precursor molecule. For example, a prochiral ketone could be converted into a chiral enamine or imine by reacting it with a chiral amine. Subsequent reduction of the C=N double bond would proceed under the steric influence of the auxiliary, leading to the formation of a diastereomerically enriched amine, which could then be converted to the target alcohol.

A more common approach involves the use of auxiliaries like Evans oxazolidinones. While typically used for stereoselective alkylations of carbonyl compounds, the principles can be adapted. A plausible route could involve an acyl derivative attached to an Evans auxiliary. A Grignard reagent or other nucleophile could then be added to the carbonyl group, with the bulky auxiliary blocking one face of the molecule, thereby directing the attack to the opposite face. Subsequent removal of the auxiliary would yield the chiral alcohol.

More recently, transient chiral auxiliaries have been developed. For instance, palladium-catalyzed C-H activation has been achieved using simple amino acids like tert-leucine as a transient auxiliary to achieve atroposelective synthesis of biaryls with excellent enantioselectivity (95 to >99% ee). nih.gov This principle could be adapted for asymmetric additions to the ketone precursor of 1-(4-(1,1-Difluoroethyl)phenyl)ethanol, where the amino acid temporarily coordinates to a metal catalyst and the substrate, creating a chiral environment for the reaction.

Resolution Techniques for Racemic 1-(4-(1,1-Difluoroethyl)phenyl)ethanol

When a synthetic route produces a racemic mixture of 1-(4-(1,1-Difluoroethyl)phenyl)ethanol, resolution techniques are required to separate the two enantiomers. dalalinstitute.com

Classical Chemical Resolution This traditional method involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. libretexts.org Since diastereomers have different physical properties, they can be separated by techniques such as fractional crystallization or chromatography. libretexts.org For the resolution of a racemic alcohol, a chiral acid like (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid can be used to form diastereomeric esters. libretexts.org After separation, the esters are hydrolyzed to yield the individual, enantiomerically pure alcohols. The choice of resolving agent is critical and often requires empirical screening to find one that provides well-defined, easily separable crystals. researchgate.net

Kinetic Resolution As discussed in the biocatalysis section, kinetic resolution is a powerful technique where one enantiomer reacts faster than the other. wikipedia.org In addition to enzymatic methods, purely chemical kinetic resolutions using synthetic chiral catalysts can be employed. For example, chiral acylation catalysts can selectively acylate one enantiomer of an alcohol. wikipedia.org

Dynamic Kinetic Resolution (DKR) A significant advancement over standard kinetic resolution is dynamic kinetic resolution (DKR). This process combines the rapid, selective reaction of one enantiomer (via kinetic resolution) with the in-situ racemization of the slower-reacting enantiomer. cas.cn This continuous conversion of the "wrong" enantiomer into the "right" one allows for a theoretical yield of up to 100% of a single, desired enantiomer, overcoming the 50% yield limit of conventional KR. scielo.br For 1-(4-(1,1-Difluoroethyl)phenyl)ethanol, a DKR process could involve a lipase for the selective acylation of the (R)-enantiomer and a metal catalyst (e.g., a ruthenium or niobium complex) to facilitate the racemization of the remaining (S)-enantiomer. scielo.brwikipedia.org

Table 2: Comparison of Resolution Strategies for Chiral Alcohols

| Technique | Principle | Maximum Yield (Single Enantiomer) | Key Considerations | Reference |

|---|---|---|---|---|

| Classical Resolution | Formation and separation of diastereomeric salts/esters. | 50% | Requires stoichiometric chiral resolving agent; success depends on crystallization properties. | libretexts.org, libretexts.org |

| Kinetic Resolution (KR) | One enantiomer reacts faster with a chiral catalyst/reagent. | 50% | Leaves unreacted enantiomer enriched; catalyst can be enzymatic or chemical. | wikipedia.org |

| Dynamic Kinetic Resolution (DKR) | Kinetic resolution combined with in-situ racemization of the slow-reacting enantiomer. | 100% | Requires compatible catalysts for both resolution and racemization. | cas.cn, scielo.br |

Novel and Sustainable Synthetic Approaches for 1-(4-(1,1-Difluoroethyl)phenyl)ethanol

Modern chemical synthesis increasingly prioritizes efficiency, safety, and sustainability. Novel manufacturing platforms and adherence to green chemistry principles are central to the production of high-value compounds like 1-(4-(1,1-Difluoroethyl)phenyl)ethanol.

Continuous Flow Chemistry Applications in 1-(4-(1,1-Difluoroethyl)phenyl)ethanol Synthesis

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing. rsc.org This technology enables superior control over reaction parameters, enhanced heat and mass transfer, and improved safety, particularly for highly exothermic or hazardous reactions. doi.org

The synthesis of 1-(4-(1,1-Difluoroethyl)phenyl)ethanol could be significantly optimized using a flow chemistry approach. For example, the reduction of 1-(4-(1,1-difluoroethyl)phenyl)ethanone to the alcohol often involves energetic reagents or catalysts. In a flow system, this reaction could be performed in a microreactor or a packed-bed reactor containing a heterogeneous catalyst. nih.gov This setup allows for precise temperature control, minimizing the formation of byproducts, and enables the safe use of reagents at temperatures and pressures that would be hazardous in a large batch reactor. doi.org Studies have shown that flow synthesis can dramatically shorten reaction times and increase yields. For instance, the synthesis of a liquid crystal intermediate was achieved with a 10% increase in yield and a 72.8% reduction in reaction time compared to batch methods. doi.org

Green Chemistry Principles and Methodologies Applied to 1-(4-(1,1-Difluoroethyl)phenyl)ethanol Production

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.it The production of 1-(4-(1,1-Difluoroethyl)phenyl)ethanol can be made more sustainable by incorporating several green principles. mdpi.com

Biocatalysis : As detailed in section 2.3.2, using enzymes operates at mild temperatures and pressures in aqueous media, reducing energy consumption and avoiding harsh chemical reagents. ijpsjournal.com

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The BHC Company's synthesis of ibuprofen (B1674241) is a classic example where a three-step process with 77% atom utilization replaced a six-step process with only 40% atom utilization. uniroma1.it Similar thinking can be applied to streamline the synthesis of the target alcohol.

Use of Safer Solvents : Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids (e.g., scCO₂) can significantly reduce environmental impact. mdpi.comijpsjournal.com

Catalysis over Stoichiometric Reagents : The use of catalytic reagents (including biocatalysts and metal catalysts) is superior to stoichiometric ones, as they are used in small amounts and can be recycled, which minimizes waste. mdpi.com

Waste Reduction : Green chemistry metrics like the Environmental (E)-factor (total waste in kg / product in kg) and Process Mass Intensity (PMI) are used to quantify the environmental impact of a process. researchgate.net Adopting flow chemistry and catalytic methods can drastically lower the E-factor for the production of 1-(4-(1,1-Difluoroethyl)phenyl)ethanol.

By integrating biocatalysis, continuous flow processing, and catalytic reactions, the synthesis of 1-(4-(1,1-Difluoroethyl)phenyl)ethanol can be performed in a manner that is not only efficient and selective but also environmentally responsible. researchgate.net

Chemical Reactivity and Transformation of 1 4 1,1 Difluoroethyl Phenyl Ethanol

Functionalization and Derivatization of the Hydroxyl Group in 1-(4-(1,1-Difluoroethyl)phenyl)ethanol

The hydroxyl (-OH) group, being a primary site of reactivity, readily participates in several classical alcohol reactions.

The secondary alcohol functionality of 1-(4-(1,1-difluoroethyl)phenyl)ethanol can be converted to esters and ethers through various synthetic methodologies. While specific studies on this exact molecule are not prevalent, the reactivity can be inferred from similar structures like 1-phenylethanol (B42297).

Esterification: The conversion of 1-phenylethanol to its corresponding ester, 1-phenylethyl acetate (B1210297), is a well-documented transformation. This is often achieved through reaction with an acylating agent such as vinyl acetate in the presence of a lipase (B570770) catalyst like Novozyme 435. nih.gov This enzymatic approach offers a high degree of enantioselectivity, which is crucial for producing optically active esters. nih.gov

Etherification: The formation of ethers from benzylic alcohols can be accomplished under various catalytic conditions. For instance, 4-methoxybenzyl alcohol has been shown to undergo self-etherification to form bis(4-methoxybenzyl) ether when heated with a Platinum on Carbon (Pt/C) catalyst. scirp.org Similarly, 1-(4-methoxyphenyl)ethanol (B1200191) can be converted to its corresponding ether using a Palladium on Carbon (Pd/C) catalyst. scirp.org These examples suggest that 1-(4-(1,1-difluoroethyl)phenyl)ethanol could undergo similar transformations to yield symmetrical or unsymmetrical ethers. The etherification of glycerol (B35011) with 1-phenyl ethanol (B145695) has also been demonstrated using solid acid catalysts. researchgate.net

Table 1: Representative Esterification and Etherification Reactions of Analogous Alcohols

| Starting Material | Reagent/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| (R,S)-1-Phenylethanol | Vinyl acetate, Novozyme 435 | (R)-1-Phenylethyl acetate | - | nih.gov |

| 4-Methoxybenzyl alcohol | Pt/C | Bis(4-methoxybenzyl) ether | - | scirp.org |

| 1-(4-Methoxyphenyl)ethanol | Pd/C | Bis-1-(4-methoxyphenyl)ethyl ether | - | scirp.org |

| Glycerol, 1-Phenyl ethanol | Solid acid catalyst | 3-(1-phenylethoxy)propane-1,2-diol | - | researchgate.net |

Oxidation: The secondary alcohol group of 1-(4-(1,1-difluoroethyl)phenyl)ethanol can be oxidized to the corresponding ketone, 1-(4-(1,1-difluoroethyl)phenyl)ethanone. This transformation is analogous to the oxidation of 1-phenylethanol to acetophenone (B1666503), a reaction that can be achieved using various oxidizing agents and catalytic systems. researchgate.netmdpi.comrsc.org For instance, iron-containing particulate catalysts have been used for the oxidation of 1-phenylethanol to acetophenone with high efficiency. mdpi.com Cobalt acetylacetonates (B15086760) have also been shown to catalyze this oxidation. rsc.org The reaction generally proceeds with high selectivity due to the stability of the resulting ketone.

Dehydration: Dehydration of 1-(4-(1,1-difluoroethyl)phenyl)ethanol would lead to the formation of 1-(4-(1,1-difluoroethyl)phenyl)ethene. This elimination reaction is analogous to the industrial production of styrene (B11656) from 1-phenylethanol. nih.govgoogle.comwikipedia.orggoogle.com The dehydration of 1-phenylethanol is typically carried out in the liquid phase using acid catalysts, such as a mixture of para- and ortho-toluenesulfonic acid, or over solid acid catalysts like Amberlyst-15. google.comresearchgate.net Copper(II) and zinc(II) complexes have also been developed as efficient catalysts for the dehydration of 1-phenylethanol to styrene. nih.gov

Table 2: Examples of Oxidation and Dehydration of 1-Phenylethanol

| Reaction | Starting Material | Reagent/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| Oxidation | 1-Phenylethanol | Iron-containing particulate catalysts, t-BuOOH | Acetophenone | up to 83% | mdpi.com |

| Oxidation | 1-Phenylethanol | Cobalt acetylacetonates | Acetophenone | - | rsc.org |

| Dehydration | 1-Phenylethanol | para- and ortho-toluenesulfonic acid mixture | Styrene | - | google.com |

| Dehydration | 1-Phenylethanol | Amberlyst-15 | Styrene | High | researchgate.net |

| Dehydration | 1-Phenylethanol | [Cu(mesoFOX-L1)(MeCN)][OTf]2 | Styrene | >95% | nih.gov |

Reactions Involving the Phenyl Ring of 1-(4-(1,1-Difluoroethyl)phenyl)ethanol

The phenyl ring of the molecule is susceptible to electrophilic attack and can participate in cross-coupling reactions, although the presence of the 1-(1,1-difluoroethyl) and the ethanol substituents will influence the regioselectivity and reactivity.

Electrophilic aromatic substitution (EAS) reactions introduce new functional groups onto the phenyl ring. masterorganicchemistry.commasterorganicchemistry.com The directing effects of the existing substituents determine the position of the incoming electrophile. The 1-(1-hydroxyethyl) group is generally considered an ortho-, para-directing and activating group due to the electron-donating resonance effect of the hydroxyl group, though its bulkiness might favor para substitution. Conversely, the 1,1-difluoroethyl group is expected to be a deactivating and meta-directing group due to the strong electron-withdrawing inductive effect of the fluorine atoms.

Given these opposing effects, the outcome of an EAS reaction on 1-(4-(1,1-difluoroethyl)phenyl)ethanol itself is complex. However, on its derivatives where the hydroxyl group is modified, the directing effect of the difluoroethyl group might become more pronounced. In a monosubstituted benzene (B151609) ring, an activating group directs the incoming electrophile to the ortho or para position, while a deactivating group generally directs it to the meta position. libretexts.org

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.govwiley.com To utilize 1-(4-(1,1-difluoroethyl)phenyl)ethanol in such reactions, it would typically first be converted to an aryl halide or triflate derivative. For example, if a bromo or iodo group were introduced onto the phenyl ring, it could then participate in reactions like Suzuki, Heck, or Sonogashira couplings. beilstein-journals.org These reactions, often catalyzed by palladium, nickel, or iron complexes, allow for the introduction of a wide variety of substituents onto the aromatic ring. beilstein-journals.orgnih.gov The general mechanism for these reactions involves oxidative addition, transmetalation, and reductive elimination. nih.gov

Reactivity of the 1,1-Difluoroethyl Moiety in 1-(4-(1,1-Difluoroethyl)phenyl)ethanol

The 1,1-difluoroethyl group is generally stable under many reaction conditions. The carbon-fluorine bond is strong, making this group resistant to many chemical transformations. The two fluorine atoms significantly influence the acidity of the adjacent C-H bond, but in this case, there are no hydrogens on the carbon bearing the fluorine atoms. The difluoromethyl group (CF2H) is known to act as a lipophilic hydrogen bond donor, a property that can be significant in medicinal chemistry. mdpi.comnih.gov While the 1,1-difluoroethyl group does not have this acidic proton, the strong electron-withdrawing nature of the fluorine atoms can influence the reactivity of the rest of the molecule. The synthesis of compounds containing a difluoroalkyl group can be achieved through various methods, including the use of difluoroalkyl radical precursors. sioc.ac.cn The reactivity of the difluoromethyl group can be tuned from electrophilic to nucleophilic depending on the attached functional groups. rsc.org

Nucleophilic Substitution Reactions on the Difluoroethyl Group

The 1,1-difluoroethyl group is situated at a benzylic position, a location known for its enhanced reactivity in nucleophilic substitution reactions due to the stabilization of carbocation intermediates by the adjacent aromatic ring. wikipedia.orgucalgary.cachemistrysteps.com However, the carbon-fluorine bond is the strongest single bond in organic chemistry, which generally makes fluorinated compounds less susceptible to nucleophilic attack compared to their chlorinated or brominated analogs.

Nucleophilic substitution at the benzylic carbon bearing the two fluorine atoms is challenging. For a substitution reaction to occur, one of the fluoride (B91410) ions would need to act as a leaving group. While benzylic halides readily undergo nucleophilic substitution, the high strength of the C-F bond makes fluoride a poor leaving group under normal conditions. ucalgary.ca

Research on analogous benzylic fluorides has shown that nucleophilic substitution can be facilitated through activation of the C-F bond. st-andrews.ac.uk One such method involves the use of hydrogen bond donors like hexafluoroisopropanol (HFIP), which can polarize the C-F bond, making the carbon atom more electrophilic and the fluoride ion a better leaving group. st-andrews.ac.uknih.gov While direct experimental data for 1-(4-(1,1-Difluoroethyl)phenyl)ethanol is not available, it is plausible that similar strategies could induce nucleophilic substitution on the difluoroethyl group.

Table 1: Comparison of Bond Dissociation Energies (BDEs)

| Bond | Typical BDE (kcal/mol) | Implication for Reactivity |

| C-H (Benzylic) | ~85-90 | Weaker than typical C-H, prone to radical abstraction. wikipedia.org |

| C-F (Alkyl) | ~110-116 | Very strong, making fluoride a poor leaving group. |

| C-Cl (Benzylic) | ~68 | Weaker than C-F, better leaving group. |

| C-Br (Benzylic) | ~55 | Weaker than C-Cl, good leaving group. |

This table illustrates the relative bond strengths that influence the feasibility of substitution and elimination reactions.

Transformations Involving C-F Bond Activation in 1-(4-(1,1-Difluoroethyl)phenyl)ethanol

The activation of the inert C-F bond is a significant area of research in organic chemistry. researchgate.net For a molecule like 1-(4-(1,1-Difluoroethyl)phenyl)ethanol, transformations involving the C-F bonds of the difluoroethyl group would require specific activation methods.

Lewis Acid Catalysis: Strong Lewis acids can coordinate to the fluorine atoms, weakening the C-F bond and facilitating its cleavage. This can lead to the formation of a benzylic carbocation, which can then be trapped by a nucleophile. Studies on benzylic gem-difluoroalkanes have demonstrated that Lewis acids can promote their functionalization. researchgate.net

Photochemical Activation: Photoredox catalysis has emerged as a powerful tool for C-F bond activation. nih.gov In this approach, a photocatalyst, upon excitation by light, can engage in a single-electron transfer (SET) with the substrate. This can lead to the formation of a radical ion, which may then undergo fragmentation to cleave a C-F bond. While specific studies on 1-(4-(1,1-Difluoroethyl)phenyl)ethanol are lacking, the general principles of photochemical C-F activation could potentially be applied. nih.gov

Hydrogen-Bond-Donating Solvents: As mentioned previously, solvents like hexafluoroisopropanol (HFIP) can act as hydrogen bond donors to the fluorine atoms. st-andrews.ac.uknih.gov This interaction polarizes and weakens the C-F bond, making it more susceptible to cleavage. This approach has been successful in promoting Friedel-Crafts reactions with benzylic fluorides. nih.gov

Table 2: Potential Methods for C-F Bond Activation in Benzylic Difluoroethyl Compounds

| Activation Method | General Mechanism | Potential Outcome for 1-(4-(1,1-Difluoroethyl)phenyl)ethanol |

| Lewis Acid Catalysis | Coordination to fluorine, weakening the C-F bond to form a carbocation. researchgate.net | Substitution or elimination reactions. |

| Photoredox Catalysis | Single-electron transfer to form a radical ion, leading to C-F bond cleavage. nih.gov | Defluorinative functionalization. |

| Hydrogen Bond Donors | Polarization of the C-F bond through hydrogen bonding. st-andrews.ac.uknih.gov | Enhanced reactivity towards nucleophiles. |

Radical Reactions and Mechanistic Studies of the Difluoroethyl Group

The benzylic position is particularly susceptible to radical reactions due to the resonance stabilization of the resulting benzylic radical. wikipedia.orgchemistrysteps.commasterorganicchemistry.com The presence of two fluorine atoms on the ethyl group will influence the stability and reactivity of any radical formed at that position.

Radical Formation: A benzylic radical on the difluoroethyl group of 1-(4-(1,1-Difluoroethyl)phenyl)ethanol could be generated through hydrogen abstraction from the methyl group, although this is less likely than reactions involving the benzylic carbon itself. More commonly, radical reactions would be initiated at the benzylic carbon, potentially through processes that cleave a C-F bond. The formation of difluoroalkyl radicals is often achieved using photoredox catalysis. nih.gov

Mechanistic Considerations: Mechanistic studies of radical reactions often involve techniques to trap radical intermediates or computational studies to model reaction pathways. researchgate.netnih.gov For the difluoroethyl group, a likely radical reaction would be a defluorinative functionalization. This could proceed via a photoredox-catalyzed single-electron reduction of a C-F bond to generate a difluoroalkyl radical. This radical could then participate in various transformations, such as addition to an alkene or arylation.

The stability of the benzylic radical is a key factor in these reactions. youtube.com The phenyl ring effectively delocalizes the unpaired electron, lowering the energy of the radical intermediate and favoring its formation. chemistrysteps.commasterorganicchemistry.com

Table 3: Key Intermediates in the Reactivity of the Difluoroethyl Group

| Intermediate | Structure | Formation | Role in Reactivity |

| Benzylic Carbocation | Ar-C⁺(F₂)-CH₃ | C-F bond cleavage with Lewis acid or strong polarization. | Intermediate in Sₙ1-type substitutions and eliminations. chemistrysteps.com |

| Benzylic Radical | Ar-C•(F₂)-CH₃ | Photoredox-mediated C-F bond cleavage. | Key intermediate in radical functionalization reactions. masterorganicchemistry.comnih.gov |

Stereochemical Aspects and Chiral Recognition of 1 4 1,1 Difluoroethyl Phenyl Ethanol

Enantiomeric Excess Determination Methodologies for 1-(4-(1,1-Difluoroethyl)phenyl)ethanol

No specific methods for determining the enantiomeric excess of 1-(4-(1,1-Difluoroethyl)phenyl)ethanol have been documented in the available scientific literature.

Diastereoselective Synthesis and Chiral Induction in Reactions Involving 1-(4-(1,1-Difluoroethyl)phenyl)ethanol

There are no published studies on the diastereoselective synthesis of 1-(4-(1,1-Difluoroethyl)phenyl)ethanol or on chiral induction in reactions involving this compound.

Stereochemical Stability and Mechanisms of Interconversion for 1-(4-(1,1-Difluoroethyl)phenyl)ethanol Enantiomers

Information regarding the stereochemical stability and potential mechanisms of interconversion of the enantiomers of 1-(4-(1,1-Difluoroethyl)phenyl)ethanol is not available in the current body of scientific literature.

Advanced Spectroscopic and Analytical Characterization of 1 4 1,1 Difluoroethyl Phenyl Ethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 1-(4-(1,1-Difluoroethyl)phenyl)ethanol. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals and provides insight into the molecule's spatial conformation.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis of 1-(4-(1,1-Difluoroethyl)phenyl)ethanol

The chemical shifts in NMR are highly sensitive to the local electronic environment of each nucleus. alfa-chemistry.com For 1-(4-(1,1-Difluoroethyl)phenyl)ethanol, the spectrum is distinguished by signals from the substituted phenyl ring, the chiral ethanolic side chain, and the unique difluoroethyl group.

¹H NMR: The proton spectrum would feature a doublet for the methyl protons (CH₃) coupled to the adjacent methine proton. The methine proton (CH-OH) would appear as a quartet, split by the methyl protons. The aromatic protons on the phenyl ring would likely appear as two distinct doublets, characteristic of a 1,4-disubstituted pattern. The proton of the difluoroethyl group (-CHF₂) would manifest as a triplet due to coupling with the two equivalent fluorine atoms. The hydroxyl (OH) proton signal would be a singlet, the position of which can vary with concentration and solvent.

¹³C NMR: The carbon spectrum would show distinct signals for each carbon environment. The methyl carbon would be found in the aliphatic region. The methine carbon, being attached to an oxygen atom, would be shifted downfield. The aromatic carbons would appear in the typical 120-150 ppm range, with the carbon attached to the difluoroethyl group (C-CF₂) showing a characteristic triplet pattern due to one-bond coupling with the fluorine atoms. The difluoroethyl carbon itself would also be a triplet.

¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive. wikipedia.org The two fluorine atoms of the difluoroethyl group are chemically equivalent and would produce a single signal. This signal would be split into a doublet by the adjacent proton (-CHF₂), a phenomenon known as H-F coupling. wikipedia.org The chemical shift of organofluorine compounds typically falls within a wide range, and for a -CF₂- group, it is generally observed between +80 to +140 ppm relative to a CFCl₃ standard. alfa-chemistry.comucsb.edu

Predicted NMR Chemical Shift Data for 1-(4-(1,1-Difluoroethyl)phenyl)ethanol

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | ¹H | ~1.5 | Doublet (d) | ~6.5 |

| CH-OH | ¹H | ~4.9 | Quartet (q) | ~6.5 |

| CHF₂ | ¹H | ~6.0-6.5 | Triplet (t) | ~56 (²JHF) |

| Aromatic | ¹H | ~7.4-7.6 | Multiplet (m) | - |

| OH | ¹H | Variable | Singlet (s) | - |

| CH₃ | ¹³C | ~25 | - | - |

| CH-OH | ¹³C | ~70 | - | - |

| Aromatic CH | ¹³C | ~125-128 | - | - |

| Aromatic C-C | ¹³C | ~140-145 | Triplet (t) | (¹JCF) |

| CHF₂ | ¹³C | ~115 | Triplet (t) | (¹JCF) |

| -CF₂- | ¹⁹F | ~-90 to -120 | Doublet (d) | ~56 (²JHF) |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation and Conformational Analysis of 1-(4-(1,1-Difluoroethyl)phenyl)ethanol

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. princeton.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. researchgate.net For the target molecule, a cross-peak would be observed between the methyl doublet and the methine quartet, confirming the ethanol (B145695) side chain structure. Correlations between adjacent aromatic protons would also be visible.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). researchgate.net It allows for the unambiguous assignment of each carbon signal by linking it to its known proton signal. For instance, the methyl proton doublet at ~1.5 ppm would correlate to the methyl carbon signal at ~25 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bond) correlations between protons and carbons. youtube.comresearchgate.net It is vital for connecting different fragments of the molecule. Key correlations would include the methyl protons to the methine carbon and the ipso-aromatic carbon, and the methine proton to the aromatic carbons. Importantly, the proton of the difluoroethyl group (-CHF₂) would show a correlation to the aromatic carbon it is attached to, confirming the position of the substituent on the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing information about the molecule's 3D structure and preferred conformation. researchgate.net For example, NOESY could reveal spatial relationships between the protons of the ethanol side chain and the protons of the phenyl ring, helping to define the rotational conformation around the C-C bond connecting them.

Advanced NMR for Stereochemical Assignment of 1-(4-(1,1-Difluoroethyl)phenyl)ethanol

The carbon atom bearing the hydroxyl group is a stereocenter, meaning the compound exists as a pair of enantiomers. Determining the absolute configuration requires specialized NMR techniques. A common method involves derivatization with a chiral resolving agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric esters. nih.gov These diastereomers are no longer mirror images and will exhibit distinct chemical shifts in both ¹H and ¹⁹F NMR spectra, allowing for the determination of the enantiomeric excess of the original alcohol. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Analysis and Molecular Formula Validation of 1-(4-(1,1-Difluoroethyl)phenyl)ethanol

HRMS provides an extremely accurate mass measurement of the parent ion, which serves to validate its molecular formula. For 1-(4-(1,1-Difluoroethyl)phenyl)ethanol (C₁₀H₁₂F₂O), the calculated exact mass allows for confident identification.

Beyond molecular formula validation, mass spectrometry provides structural information through the analysis of fragmentation patterns. nih.gov In a typical electron ionization (EI) mass spectrum, the molecular ion [M]⁺ would be observed. Subsequent fragmentation would likely proceed through several key pathways:

Loss of a methyl group: A primary fragmentation would be the cleavage of the methyl radical (•CH₃) to form a stable benzylic cation at [M-15]⁺. researchgate.net

Loss of water: Dehydration can occur, leading to a fragment at [M-18]⁺.

Benzylic cleavage: The most significant fragmentation would likely be the cleavage of the C-C bond alpha to the phenyl ring, resulting in a prominent ion corresponding to [C₈H₇F₂]⁺ (m/z ~141) and loss of a neutral acetaldehyde (B116499) molecule.

Formation of a tropylium-like ion: Rearrangement and fragmentation can lead to other characteristic ions.

A plausible fragmentation pathway would involve the initial loss of a methyl group to give the [M-15]⁺ ion, which would be the base peak. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies of 1-(4-(1,1-Difluoroethyl)phenyl)ethanol

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net They are excellent for identifying functional groups. researchgate.net

O-H stretch: A strong, broad absorption band in the IR spectrum between 3200-3600 cm⁻¹ is characteristic of the alcohol's hydroxyl group due to hydrogen bonding. nih.gov

C-H stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methine groups are observed just below 3000 cm⁻¹.

C=C stretches: Aromatic ring stretching vibrations typically result in several peaks in the 1450-1600 cm⁻¹ region.

C-O stretch: The C-O stretching vibration of the secondary alcohol would produce a strong band in the IR spectrum around 1050-1150 cm⁻¹.

C-F stretches: The carbon-fluorine bonds will give rise to very strong absorption bands in the IR spectrum, typically in the 1000-1300 cm⁻¹ region. These may overlap with other signals but are usually distinguishable by their high intensity.

While primarily used for functional group identification, subtle shifts in the vibrational frequencies in the "fingerprint region" (below 1500 cm⁻¹) can be used in conjunction with computational models to study different stable conformers of the molecule in solution. cas.czresearchgate.net

Characteristic Vibrational Frequencies for 1-(4-(1,1-Difluoroethyl)phenyl)ethanol

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | IR | 3200-3600 | Strong, Broad |

| Aromatic C-H Stretch | IR, Raman | 3000-3100 | Medium |

| Aliphatic C-H Stretch | IR, Raman | 2850-3000 | Medium |

| Aromatic C=C Stretch | IR, Raman | 1450-1600 | Medium to Strong |

| C-O Stretch | IR | 1050-1150 | Strong |

| C-F Stretch | IR | 1000-1300 | Very Strong |

X-ray Crystallography for Solid-State Structure Determination of 1-(4-(1,1-Difluoroethyl)phenyl)ethanol and its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. caltech.edu If a suitable single crystal of 1-(4-(1,1-Difluoroethyl)phenyl)ethanol can be grown, this technique can provide a wealth of information, including:

Unambiguous confirmation of the molecular structure and connectivity.

Precise bond lengths, bond angles, and torsion angles. benthamopen.com

The absolute stereochemistry of a single enantiomer if a chiral crystal is formed. caltech.edu

Details of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and how molecules pack together in the crystal lattice. nih.govmdpi.com

If the parent alcohol is an oil or otherwise difficult to crystallize, chemical derivatization can be employed. caltech.edu For instance, converting the alcohol to a solid ester derivative, such as a benzoate (B1203000) or a p-nitrobenzoate, often facilitates the growth of high-quality crystals suitable for X-ray diffraction analysis. The structural information obtained from the derivative can then be used to infer the structure of the parent alcohol.

Computational and Theoretical Studies on 1 4 1,1 Difluoroethyl Phenyl Ethanol

Quantum Chemical Calculations (DFT) for Electronic Structure and Conformation

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. libretexts.org

For 1-(4-(1,1-difluoroethyl)phenyl)ethanol, the FMO analysis would reveal the most probable sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical stability and reactivity. malayajournal.org A smaller energy gap suggests that the molecule is more polarizable and reactive. The distribution of HOMO and LUMO across the molecule would highlight the reactive centers. It is anticipated that the HOMO would be localized primarily on the phenyl ring and the oxygen atom of the hydroxyl group, while the LUMO would likely be distributed over the aromatic ring and the difluoroethyl group.

Table 1: Illustrative Frontier Molecular Orbital Energies for 1-(4-(1,1-Difluoroethyl)phenyl)ethanol

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: The values in this table are hypothetical and serve as an example of the data generated from FMO analysis.

Conformational Landscape Exploration and Energetics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For 1-(4-(1,1-difluoroethyl)phenyl)ethanol, several rotational barriers exist, primarily around the C(phenyl)-C(ethyl) bond and the C(ethyl)-O(hydroxyl) bond. Exploring the conformational landscape helps identify the most stable, low-energy conformers that are most likely to exist. ucsb.edulumenlearning.com

Computational methods can map the potential energy surface by systematically rotating these bonds and calculating the energy of each resulting conformation. The presence of the bulky and electronegative difluoroethyl group, along with the hydroxyl group, will significantly influence the conformational preferences due to steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl hydrogen and the fluorine atoms. soton.ac.uknih.gov The relative energies of these conformers determine their population at a given temperature.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, accounting for the influence of the surrounding environment, such as a solvent. researchgate.net For 1-(4-(1,1-difluoroethyl)phenyl)ethanol, MD simulations can reveal how solvent molecules arrange themselves around the solute and how this solvation shell affects the solute's conformation and reactivity. pitt.edu

Both explicit solvent models, where individual solvent molecules are included in the simulation, and implicit solvent models, which represent the solvent as a continuous medium, can be employed. pitt.edu These simulations are crucial for understanding intermolecular interactions, such as hydrogen bonding between the hydroxyl group of the solute and solvent molecules, which can play a significant role in its solubility and reaction kinetics. nih.gov

Computational Prediction and Validation of Spectroscopic Parameters

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computed structures. mdpi.com For 1-(4-(1,1-difluoroethyl)phenyl)ethanol, key spectroscopic data that can be computationally predicted include Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁹F) and infrared (IR) vibrational frequencies.

The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations. mdpi.com By comparing the calculated spectra with experimental ones, a more confident assignment of the spectral peaks can be achieved, aiding in the structural elucidation of the molecule and its conformers.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data

| Parameter | Predicted Value | Experimental Value |

| ¹H NMR (OH proton) | 2.1 ppm | 2.0 ppm |

| ¹³C NMR (C-OH) | 70 ppm | 69 ppm |

| IR (O-H stretch) | 3400 cm⁻¹ | 3350 cm⁻¹ |

Note: The values in this table are hypothetical and for illustrative purposes.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies. For the synthesis and transformations of 1-(4-(1,1-difluoroethyl)phenyl)ethanol, computational studies can help to understand the reaction pathways. researchgate.net

For instance, in a potential synthesis involving the reduction of a corresponding ketone, computational modeling can map out the energy profile of the reaction, identify the transition state structure, and predict the stereochemical outcome. Similarly, for reactions involving the hydroxyl group, such as esterification or etherification, computational studies can elucidate the role of catalysts and solvent effects on the reaction mechanism. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its properties and interactions with other molecules. nih.gov Computational approaches in SAR involve systematically modifying the structure of 1-(4-(1,1-difluoroethyl)phenyl)ethanol and calculating various molecular descriptors for each derivative. researchgate.net

These descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). By analyzing how these descriptors change with structural modifications, a model can be built to predict the properties of new, unsynthesized derivatives. This approach is instrumental in the rational design of molecules with desired interaction profiles, for example, by modifying substituents on the phenyl ring or altering the side chain to enhance or reduce specific intermolecular interactions. nih.gov

Applications of 1 4 1,1 Difluoroethyl Phenyl Ethanol in Advanced Organic Synthesis and Materials Science

1-(4-(1,1-Difluoroethyl)phenyl)ethanol as a Chiral Building Block in Complex Molecule Synthesis

The presence of a stereogenic center in 1-(4-(1,1-difluoroethyl)phenyl)ethanol makes its enantiomerically pure forms, (R)- and (S)-1-(4-(1,1-difluoroethyl)phenyl)ethanol, highly valuable as chiral building blocks in asymmetric synthesis. Chiral alcohols, particularly phenylethanol derivatives, are crucial intermediates for producing enantiomerically pure pharmaceuticals, agrochemicals, and other fine chemicals. googleapis.comwikipedia.org The synthesis of such compounds often relies on the enzymatic kinetic resolution of racemic mixtures or the asymmetric hydrogenation of the corresponding ketone. wikipedia.orgnih.gov

For instance, the structurally related (R)-1-[3-(trifluoromethyl)phenyl]ethanol is a key intermediate for a neuroprotective compound. google.com Similarly, chiral 1-phenylethanol (B42297) is a precursor for a range of bioactive molecules, including antidiabetic and antidepressant agents. nih.gov The established importance of these analogous chiral alcohols underscores the potential of 1-(4-(1,1-difluoroethyl)phenyl)ethanol. Its enantiopure forms can be incorporated into larger, more complex molecules, transferring their specific three-dimensional arrangement, which is often critical for biological activity.

The process of obtaining these chiral forms can be achieved through methods like dynamic kinetic resolution, which has been successfully applied to similar compounds like 1-(4-fluorophenyl)ethanol, achieving high yields and excellent enantiomeric excess. worldscientificnews.com

Table 1: Comparison of Related Chiral Building Blocks

| Compound | Precursor for | Synthesis Method Highlight |

|---|---|---|

| (R)-1-[3-(Trifluoromethyl)phenyl]ethanol | Neuroprotective compounds google.com | Whole-cell catalyzed biotransformation google.com |

| (R)-1-(4-Fluorophenyl)ethanol | Pharmaceutical and fine chemical intermediates worldscientificnews.com | Dynamic kinetic resolution with lipase (B570770) worldscientificnews.com |

Integration of 1-(4-(1,1-Difluoroethyl)phenyl)ethanol into Fluorinated Organic Materials

The unique properties conferred by the difluoroethyl group, such as increased thermal stability, altered electronic characteristics, and modified intermolecular interactions, make 1-(4-(1,1-difluoroethyl)phenyl)ethanol an attractive precursor for advanced organic materials.

The synthesis of novel functional monomers is a key driver in the development of advanced polymeric materials with enhanced properties. google.com The hydroxyl group of 1-(4-(1,1-difluoroethyl)phenyl)ethanol can be readily converted into a polymerizable group, such as an acrylate (B77674) or styrenic derivative. The incorporation of the 4-(1,1-difluoroethyl)phenyl moiety into a polymer backbone can lead to materials with specialized characteristics.

Fluorinated polymers are known for their:

High thermal stability

Chemical resistance

Low surface energy

Unique optical and dielectric properties

While direct polymerization of 1-(4-(1,1-difluoroethyl)phenyl)ethanol derivatives is not widely documented in the provided search results, the principles of polymer chemistry suggest its utility. For example, chiral polythiophenes have been synthesized from monomeric precursors containing chiral side chains, indicating a pathway for creating chiral, fluorinated polymers from this building block. nih.gov Such polymers could find applications in specialized coatings, membranes, or as chiral stationary phases in chromatography.

The field of liquid crystals (LCs) heavily relies on the design of molecules with specific shapes and electronic properties. Fluorine substitution is a critical strategy in modern liquid crystal design, used to control properties like dielectric anisotropy, viscosity, and mesophase behavior. googleapis.comgoogle.com The introduction of a difluoro group perpendicular to the long molecular axis can induce negative dielectric anisotropy, a property required for modern display technologies like vertical alignment (VA) LCDs. google.com

Derivatives of 1-(4-(1,1-difluoroethyl)phenyl)ethanol are excellent candidates for the synthesis of new liquid crystal materials. The 4-(1,1-difluoroethyl)phenyl unit can be incorporated as a terminal group or as part of the rigid core of a mesogen. Research on fluorinated liquid crystals has shown that moieties like difluorophenyl and difluorocyclopropane significantly influence the material's properties. googleapis.comgoogle.com The synthesis of liquid crystals often involves coupling different aromatic units, and the hydroxyl group of 1-(4-(1,1-difluoroethyl)phenyl)ethanol provides a convenient handle for esterification or etherification reactions to build larger mesogenic structures. googleapis.comgoogleapis.com

Table 2: Influence of Fluorine Substitution on Liquid Crystal Properties

| Fluorine Moiety | Key Property Influence | Reference |

|---|---|---|

| Lateral difluoro substituent | Can lead to negative dielectric anisotropy, reduced melting point. googleapis.com | googleapis.com |

| Difluorocyclopropane terminus | Can induce positive or negative dielectric anisotropy depending on structure. google.com | google.com |

Role of 1-(4-(1,1-Difluoroethyl)phenyl)ethanol in Agrochemical and Specialty Chemical Synthesis

The introduction of fluorinated groups is a well-established strategy in the design of modern agrochemicals to enhance their efficacy, metabolic stability, and bioavailability. Numerous patents for fungicides, herbicides, and insecticides describe complex molecules containing fluorinated phenyl rings. google.commcgill.ca

The structure of 1-(4-(1,1-difluoroethyl)phenyl)ethanol makes it a valuable intermediate for this sector. As a chiral alcohol, it can be used to introduce a specific stereochemistry into a pesticide molecule, which is often crucial for its biological activity while potentially reducing off-target effects. The 4-(1,1-difluoroethyl)phenyl group itself can be a key pharmacophore, interacting with the target enzyme or protein in the pest. The synthesis of complex agrochemicals often involves the coupling of several pre-functionalized fragments, and this compound serves as a readily available, specialized building block.

Development of Novel Reagents and Ligands Derived from 1-(4-(1,1-Difluoroethyl)phenyl)ethanol

Chiral ligands are fundamental to modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Chiral alcohols are frequently used as the starting point for the synthesis of these ligands. The hydroxyl group of 1-(4-(1,1-difluoroethyl)phenyl)ethanol can be transformed into various coordinating groups, such as phosphines, amines, or ethers, to create new chiral ligands.

The fluorinated phenyl ring in such a ligand could influence its catalytic activity and selectivity through steric and electronic effects. For example, P-chiral phosphinyl imidazole (B134444) ligands have been developed for use in asymmetric cross-coupling reactions. While not directly derived from the subject compound, this demonstrates the principle of creating sophisticated ligands from functionalized building blocks. A ligand derived from 1-(4-(1,1-difluoroethyl)phenyl)ethanol would combine the chirality of the ethanol (B145695) backbone with the unique electronic nature of the difluoroethylphenyl group, potentially leading to novel reactivity in metal-catalyzed reactions.

Future Directions and Emerging Research Avenues for 1 4 1,1 Difluoroethyl Phenyl Ethanol

Chemoenzymatic and Biocatalytic Transformations of 1-(4-(1,1-Difluoroethyl)phenyl)ethanol

The synthesis of enantiomerically pure chiral alcohols is of paramount importance in the pharmaceutical industry. While traditional chemical methods exist, biocatalysis and chemoenzymatic strategies are gaining prominence due to their high selectivity, mild reaction conditions, and environmentally benign nature.

Detailed research into the asymmetric bioreduction of prochiral ketones to their corresponding chiral alcohols has shown significant promise. For instance, the effective whole-cell-catalyzed biotransformation of 3'-(trifluoromethyl)acetophenone (B147564) to (R)-1-[3-(trifluoromethyl)phenyl]ethanol has been successfully developed. nih.gov This process utilized a recombinant E. coli expressing a carbonyl reductase, achieving an enantiomeric excess of over 99.9%. nih.gov

Future research on 1-(4-(1,1-difluoroethyl)phenyl)ethanol could explore a similar biocatalytic approach. A proposed research workflow could involve:

Enzyme Screening: A panel of commercially available or engineered ketoreductases (KREDs) could be screened for their activity and stereoselectivity in the reduction of the precursor ketone, 4'-(1,1-difluoroethyl)acetophenone.

Process Optimization: Key reaction parameters such as pH, temperature, co-solvent, and substrate/catalyst loading would need to be optimized to maximize conversion and enantioselectivity.

Cofactor Regeneration: Implementing an efficient cofactor regeneration system, for example, using a glucose/glucose dehydrogenase or formate/formate dehydrogenase system, would be crucial for the economic viability of the process.

The development of a robust biocatalytic route to enantiopure (R)- or (S)-1-(4-(1,1-difluoroethyl)phenyl)ethanol would provide a valuable chiral building block for the synthesis of complex bioactive molecules.

Continuous Flow Synthesis and Scalability Methodologies for 1-(4-(1,1-Difluoroethyl)phenyl)ethanol

The transition from batch to continuous manufacturing is a significant trend in the chemical and pharmaceutical industries, offering advantages in terms of safety, efficiency, and scalability. Continuous flow chemistry is particularly well-suited for handling hazardous reagents and for precise control over reaction parameters.

The synthesis of fluorinated compounds often involves challenging reactions. Continuous flow reactors have been successfully employed for the synthesis of various fluorinated molecules, including 4-fluoropyrazole derivatives and fluoro-acetophenone derivatives. nih.govworktribe.com These methodologies often involve telescoped reaction sequences where intermediates are generated and consumed in a continuous stream, minimizing isolation and purification steps. nih.gov

For the production of 1-(4-(1,1-difluoroethyl)phenyl)ethanol, a continuous flow process could be envisioned for the key synthetic steps. For example, the reduction of 4'-(1,1-difluoroethyl)acetophenone could be performed in a packed-bed reactor containing an immobilized reducing agent or a supported catalyst. The benefits of such an approach would include:

Enhanced heat and mass transfer, leading to improved reaction control and safety.

The ability to operate at higher temperatures and pressures, potentially accelerating reaction rates.

Facilitated scale-up by extending the operation time or by numbering-up the reactors.

Research in this area should focus on the development of robust and long-lasting catalyst systems suitable for continuous operation and the design of integrated multi-step flow sequences for the efficient synthesis of the target molecule.

Exploration of Photocatalytic and Electrocatalytic Approaches in 1-(4-(1,1-Difluoroethyl)phenyl)ethanol Chemistry

Photocatalysis and electrocatalysis have emerged as powerful and sustainable tools in modern organic synthesis. numberanalytics.com These methods utilize light or electricity, respectively, to drive chemical transformations, often under mild conditions and with high selectivity. numberanalytics.com

Recent advancements in photocatalysis have enabled the direct C-H fluorination of arenes and heteroarenes, offering a more atom-economical approach compared to traditional methods. numberanalytics.com While the direct fluorination of the ethyl side chain in a precursor to 1-(4-(1,1-difluoroethyl)phenyl)ethanol might be challenging, these techniques could be explored for the synthesis of related fluorinated aromatic scaffolds.

Electrochemical methods also present intriguing possibilities. Electrosynthesis can provide a reagent-free alternative for various transformations. numberanalytics.com For instance, the electrochemical reduction of the precursor ketone could be an alternative to chemical or biocatalytic methods.

Future research in this domain could investigate:

The use of photocatalysis for the introduction of the difluoroethyl group onto the phenyl ring through novel radical-based mechanisms.

The development of electrocatalytic methods for the stereoselective reduction of 4'-(1,1-difluoroethyl)acetophenone.

The application of these techniques for the derivatization of the 1-(4-(1,1-difluoroethyl)phenyl)ethanol scaffold to access a wider range of functionalized molecules.

Advanced Spectroscopic Characterization Techniques (e.g., Solid-State NMR, Ultrafast Spectroscopy) for 1-(4-(1,1-Difluoroethyl)phenyl)ethanol Systems

A thorough understanding of the structural and dynamic properties of 1-(4-(1,1-difluoroethyl)phenyl)ethanol and materials derived from it is essential for their rational design and application. Advanced spectroscopic techniques can provide invaluable insights that are not accessible through conventional methods.

Solid-State NMR (ssNMR): 19F ssNMR is a particularly powerful technique for characterizing organofluorine compounds in the solid state. acs.orgnih.gov It can provide detailed information about the local environment of the fluorine atoms, including internuclear distances, molecular conformation, and dynamics. acs.orgnih.govkit.edu For materials incorporating the 1-(4-(1,1-difluoroethyl)phenyl)ethanol scaffold, 19F ssNMR could be used to:

Probe the packing and intermolecular interactions within crystalline domains.

Characterize the conformation of the scaffold within a polymer matrix or a self-assembled system.

Study the dynamics of the difluoroethyl group, which can influence material properties.

The chemical shift of the fluorine ions in calcium fluoride (B91410), for example, is well-established and can serve as a reference in such studies. acs.org

Ultrafast Spectroscopy: Techniques such as femtosecond transient absorption spectroscopy can be employed to study the excited-state dynamics of molecules. For potential applications in photophysics or materials science, understanding the photophysical properties of the 1-(4-(1,1-difluoroethyl)phenyl)ethanol chromophore would be crucial. Ultrafast spectroscopy could reveal information about:

The lifetimes of excited states.

The pathways of energy relaxation and dissipation.

The potential for photoinduced electron or energy transfer processes.

The application of these advanced spectroscopic techniques will be instrumental in establishing structure-property relationships for materials derived from 1-(4-(1,1-difluoroethyl)phenyl)ethanol.

Rational Design and Synthesis of Advanced Fluorinated Materials Incorporating the 1-(4-(1,1-Difluoroethyl)phenyl)ethanol Scaffold

The unique properties of the 1-(4-(1,1-difluoroethyl)phenyl)ethanol scaffold, including its chirality and the presence of the difluoroethyl group, make it an attractive building block for the design of advanced fluorinated materials.

Fluorinated Polymers: The incorporation of fluorinated monomers into polymers can lead to materials with desirable properties such as high thermal stability, chemical resistance, and low surface energy. researchgate.net The 1-(4-(1,1-difluoroethyl)phenyl)ethanol moiety could be functionalized with a polymerizable group, such as a methacrylate (B99206) or a styrene (B11656), and then copolymerized with other monomers to create novel fluorinated polymers. The properties of these polymers could be tuned by varying the comonomer composition and the polymer architecture.

Self-Assembling Systems: The introduction of fluorine into peptides and other amphiphilic molecules has been shown to influence their self-assembly behavior, leading to the formation of hydrogels and other nanostructures. rsc.org The 1-(4-(1,1-difluoroethyl)phenyl)ethanol scaffold could be incorporated into the design of novel amphiphiles. The interplay between the hydrophobic fluorinated moiety and a hydrophilic headgroup could drive the self-assembly of these molecules into well-defined supramolecular structures with potential applications in drug delivery and tissue engineering.

The rational design of these materials will be guided by computational modeling and a deep understanding of the non-covalent interactions involving the fluorinated scaffold. The systematic variation of the molecular structure and the detailed characterization of the resulting materials will be key to unlocking their full potential.

Q & A

Q. What are the primary synthetic routes for 1-(4-(1,1-Difluoroethyl)phenyl)ethanol, and what methodological considerations are critical for optimizing yield?

Answer:

- Nickel-Catalyzed Difluoroethylation: Arylboronic acids react with 1,1-difluoroethyl chloride (CHCFCl) in the presence of a nickel catalyst (e.g., NiCl/dppf) to introduce the difluoroethyl group. Key parameters include temperature (80–100°C), solvent (DMF or THF), and stoichiometric control of CHCFCl to avoid side reactions .

- Reduction of Precursor Ketones: 1-(4-(1,1-Difluoroethyl)phenyl)ethanone can be reduced using NaBH or LiAlH in anhydrous THF. Enantioselective reduction using biocatalysts (e.g., Daucus carota cells) yields (S)- or (R)-enantiomers with >90% ee under optimized pH (6.5–7.5) and substrate loading .

- Critical Considerations:

Q. How is 1-(4-(1,1-Difluoroethyl)phenyl)ethanol characterized, and what analytical techniques resolve structural ambiguities?

Answer:

- Spectroscopic Characterization:

- Chromatographic Methods: HPLC with chiral columns (e.g., Chiralpak AD-H) separates enantiomers, critical for pharmacological studies .

Q. What factors influence the compound’s stability during storage and experimental use?

Answer:

- Environmental Sensitivity:

- Solvent Compatibility: Stable in DMSO and ethanol for >6 months; avoid aqueous buffers for long-term storage .

Advanced Research Questions

Q. How can enantioselective synthesis of 1-(4-(1,1-Difluoroethyl)phenyl)ethanol be achieved, and what biocatalysts show promise?

Answer:

- Biocatalytic Reduction: Daucus carota cells catalyze the enantioselective reduction of 1-(4-(1,1-Difluoroethyl)phenyl)ethanone to (S)-1-(4-(1,1-Difluoroethyl)phenyl)ethanol with 92% ee. Key parameters:

- Substrate concentration ≤ 10 mM to avoid toxicity.

- Co-substrate (glucose) enhances NADPH regeneration .

- Engineered Enzymes: Ketoreductases (e.g., KRED-101) immobilized on silica nanoparticles improve recyclability (5 cycles with <10% activity loss) and achieve 98% ee .

Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?

Answer:

- DFT Calculations: B3LYP/6-311+G(d,p) level simulations predict electrophilic sites (C-1 of ethanol moiety) for derivatization. Solvent effects (PCM model) refine reaction pathways .

- Molecular Docking: AutoDock Vina simulations with cytochrome P450 enzymes (e.g., CYP3A4) reveal hydrogen bonding between the hydroxyl group and Thr309 residue, suggesting metabolic oxidation pathways .

Q. Are there contradictions in reported biological activity data, and how can they be resolved?

Answer:

- Contradictory Findings: